2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole
CAS No.: 91437-85-3
Cat. No.: VC17538020
Molecular Formula: C14H9F3N2
Molecular Weight: 262.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91437-85-3 |
|---|---|
| Molecular Formula | C14H9F3N2 |
| Molecular Weight | 262.23 g/mol |
| IUPAC Name | 2-phenyl-6-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C14H9F3N2/c15-14(16,17)10-6-7-11-12(8-10)19-13(18-11)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
| Standard InChI Key | USTBLMSPAVZZOE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
2-Phenyl-6-(trifluoromethyl)-1H-benzo[d]imidazole (C₁₅H₁₀F₃N₂) is a bicyclic aromatic compound comprising a benzene ring fused to an imidazole ring. The phenyl group is substituted at the 2-position of the imidazole moiety, while a trifluoromethyl (-CF₃) group occupies the 6-position of the benzene ring (Figure 1) . This substitution pattern introduces steric and electronic effects that influence reactivity. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound’s lipophilicity and metabolic stability, making it advantageous for pharmaceutical applications .
Table 1: Key Structural Parameters
| Parameter | Value (Å/°) | Method | Source |
|---|---|---|---|
| C1-N2 bond length | 1.389 | DFT/6-31G** | |
| C6-CF₃ bond length | 1.482 | X-ray diffraction | |
| Dihedral angle (Ph-imidazole) | 12.7° | Molecular docking |
Synthetic Methodologies
Condensation Reactions
The synthesis typically involves condensing 4-(trifluoromethyl)benzene-1,2-diamine with substituted aldehydes under acidic conditions. For example, a modified procedure from uses:
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Reactants: 4-(trifluoromethyl)benzene-1,2-diamine (2.0 mmol), benzaldehyde (2.2 mmol), and acetic acid (5 mL).
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Conditions: Reflux at 120°C for 6 hours under nitrogen.
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Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate, 4:1).
Transition Metal-Catalyzed Approaches
Ru(II)-pincer complexes, as described in , offer an oxidant-free route:
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Catalyst: Ru(II)-PNS(O) (0.2 mol%).
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Substrates: 4-(trifluoromethyl)benzene-1,2-diamine and benzyl alcohol.
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Conditions: 165°C, 12 hours, producing H₂ as a byproduct (4.10 mol yield) .
Table 2: Comparative Synthesis Data
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid-catalyzed condensation | 68 | 95 | 6 |
| Ru-catalyzed dehydrogenation | 74 | 98 | 12 |
Physicochemical Properties
Electronic Properties
Density functional theory (DFT) studies reveal that the -CF₃ group lowers the HOMO-LUMO gap (4.71 eV) compared to non-fluorinated analogs (5.2 eV), enhancing charge transfer capabilities . The dipole moment (μ = 5.2 D) and polarizability (α = 28.4 ų) suggest utility in nonlinear optics (NLO) .
Solubility and LogP
Experimental LogP (2.9) and aqueous solubility (0.12 mg/mL) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .
Biological Activities
Enzyme Inhibition
The compound inhibits 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a target in Alzheimer’s disease, with an IC₅₀ of 1.65 μM . Molecular docking shows the -CF₃ group forms hydrophobic interactions with Leu125 and Val144 residues .
Antiprotozoal Activity
In vitro assays against Plasmodium falciparum demonstrate IC₅₀ values of 8.2 μM, attributed to interference with heme detoxification pathways .
Table 3: Biological Activity Profile
| Target | IC₅₀ (μM) | Assay Type |
|---|---|---|
| 17β-HSD10 | 1.65 | Enzymatic |
| Plasmodium falciparum | 8.2 | Cell viability |
Industrial Applications
Nonlinear Optics (NLO)
The hyperpolarizability (β = 12.4 × 10⁻³⁰ esu) exceeds urea (β = 0.65 × 10⁻³⁰ esu), making it a candidate for frequency doubling devices .
Catalysis
As a ligand in Pd-catalyzed cross-coupling reactions, it enhances Suzuki-Miyaura coupling yields (up to 92%) due to electron-deficient aromatic systems .
Future Directions
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Synthetic Optimization: Develop enantioselective routes using chiral auxiliaries.
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Therapeutic Expansion: Evaluate antitumor activity via topoisomerase inhibition.
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Computational Modeling: Machine learning-based QSAR studies to predict novel derivatives.
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